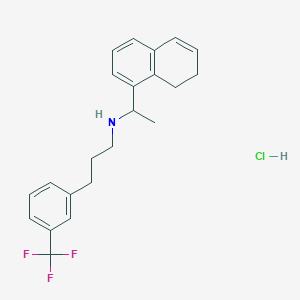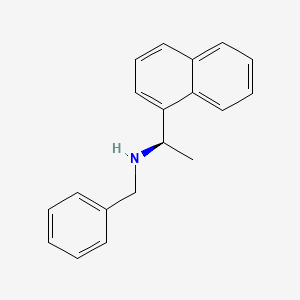
4-Hydroxy estrone 1-N3-Adenine
Overview
Description
4-Hydroxy estrone 1-N3-Adenine is a compound that combines the structures of 4-hydroxy estrone and adenine. It is a derivative of estrone, an estrogenic hormone, and adenine, a nucleobase found in DNA and RNA. This compound is of interest due to its potential biological activities and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy estrone 1-N3-Adenine typically involves the coupling of 4-hydroxy estrone with adenine. The reaction conditions often require the use of a suitable catalyst and solvent to facilitate the coupling reaction. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy estrone 1-N3-Adenine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the estrone moiety can be oxidized to form quinones.
Reduction: The carbonyl group on the estrone moiety can be reduced to form alcohols.
Substitution: The adenine moiety can undergo substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols. Substitution reactions on the adenine moiety can result in various substituted adenine derivatives .
Scientific Research Applications
4-Hydroxy estrone 1-N3-Adenine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogen metabolites.
Biology: Investigated for its role in DNA adduct formation and its potential genotoxic effects.
Medicine: Studied for its potential neuroprotective effects and its role in hormone-related cancers.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool .
Mechanism of Action
The mechanism of action of 4-Hydroxy estrone 1-N3-Adenine involves its interaction with DNA and proteins. The compound can form DNA adducts, which may lead to mutations and genotoxic effects. Additionally, it has been shown to have neuroprotective effects by modulating oxidative stress pathways and interacting with estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy estrone 1-N7-Guanine: Another DNA adduct formed by the reaction of 4-hydroxy estrone with guanine.
4-Hydroxy estrone: A metabolite of estrone with similar estrogenic activity.
Adenine: A nucleobase found in DNA and RNA, involved in various biochemical processes
Uniqueness
4-Hydroxy estrone 1-N3-Adenine is unique due to its combined structure of an estrogen metabolite and a nucleobase. This dual structure allows it to interact with both hormonal and genetic pathways, making it a valuable compound for studying the interplay between hormones and DNA .
Properties
IUPAC Name |
(8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPIVMWBGXYTG-RPRYFYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)




